Boc-D-4-azidophe

Catalog No.
S892810
CAS No.
214630-05-4
M.F
C14H18N4O4
M. Wt
306,32 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-4-azidophe

CAS Number

214630-05-4

Product Name

Boc-D-4-azidophe

IUPAC Name

(2R)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18N4O4

Molecular Weight

306,32 g/mole

InChI

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m1/s1

InChI Key

PZWGGRIVPTXYGU-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O

Synonyms

Boc-D-4-azidophe;BOC-P-AZIDO-D-PHE-OH;214630-05-4;C14H18N4O4;CTK8E5716;MolPort-021-802-436;6303AH;ZINC15722142;AKOS015948832;K-6139

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
  • Protein Synthesis and Labeling

    Researchers can incorporate Boc-D-4-Azidophe into peptides and proteins using solid-phase peptide synthesis (SPPS) techniques. The azide group allows for site-specific conjugation of biomolecules such as fluorophores, probes, or other targeting moieties using biocompatible click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This strategy enables the creation of probes for studying protein-protein interactions, protein localization, and protein function within living cells [, ].

  • Bioconjugation and Drug Delivery

    The azide group in Boc-D-4-Azidophe can be used to create bioconjugates for targeted drug delivery applications. By attaching a drug molecule to the azide group via click chemistry, researchers can develop drug conjugates that specifically target diseased cells expressing a particular biomarker []. This approach offers potential advantages in cancer therapy and other diseases by improving drug efficacy and reducing side effects [].

  • Radiolabeling and Imaging

    The azide group can be readily radiolabeled with isotopes like $^{18}$F-fluorine using appropriate conjugation techniques. This radiolabeled Boc-D-4-Azidophe can then be incorporated into peptides or proteins, enabling researchers to study their biodistribution and pharmacokinetics using positron emission tomography (PET) imaging []. PET imaging is a valuable tool for monitoring drug delivery, evaluating tumor targeting efficacy, and assessing disease progression in vivo [].

XLogP3

2.7

Dates

Modify: 2023-08-15

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